![molecular formula C21H20N4O3S2 B2365511 N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 898656-56-9](/img/structure/B2365511.png)

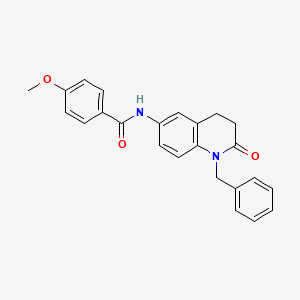

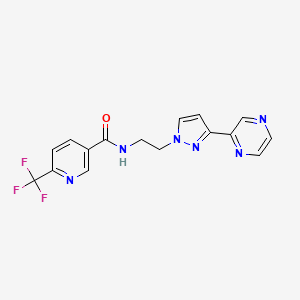

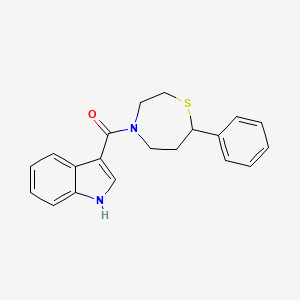

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a sulfamoyl group, an imidazo[2,1-b]thiazole group, and a carboxamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazo[2,1-b]thiazole group is a heterocyclic ring system that includes nitrogen and sulfur atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfamoyl, imidazo[2,1-b]thiazole, and carboxamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique

FLT3 Inhibitors in Cancer Research

- A study explored the synthesis and structure-activity relationship of 6-phenylimidazo[2,1-b]thiazole derivatives, leading to the discovery of potent compounds against FLT3-dependent human acute myeloid leukemia cell lines. One of the compounds exhibited significant potency in both cellular and enzymatic assays, indicating potential applications in cancer research (Lin et al., 2015).

Synthesis and Chemical Properties

- Microwave-assisted synthesis techniques were used to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from certain ethanones and thioureas. This study highlights the chemical versatility of imidazo[2,1-b]thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).

Antimicrobial Activities

- Thiazole derivatives, including those related to the N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide structure, have been extensively studied for their diverse chemical activities and biological applications, such as antimicrobial properties (Mhaske et al., 2011).

Applications in Fungicidal Research

- The synthesis and evaluation of new 6-phenylimidazo[2,1-b]thiazole derivatives for antifungal activity were investigated, showing significant efficacy against various dermatophyte strains. This suggests potential applications in developing antifungal agents (Çapan et al., 1999).

Enaminones and Biological Activity

- Enaminones, including derivatives of imidazo[2,1-b]thiazoles, have been used as building blocks in organic synthesis. These compounds exhibit several biological activities, such as antitumor, antibacterial, and anticonvulsant properties, highlighting their relevance in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOPFNHYZUYPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)